molecular formula C13H8N2O2 B3226378 2-(4-cyanophenyl)pyridine-3-carboxylic acid CAS No. 1255634-99-1

2-(4-cyanophenyl)pyridine-3-carboxylic acid

Cat. No.: B3226378
CAS No.: 1255634-99-1
M. Wt: 224.21 g/mol
InChI Key: HNGWFURPUFZWGG-UHFFFAOYSA-N
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Description

2-(4-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyanophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

2-(4-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . Nicotinic acid is a prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

Mode of Action

The compound interacts with its targets by binding to the nicotinic cholinergic receptors, stimulating neurons, and eventually blocking synaptic transmission . This interaction leads to changes in the cellular environment, affecting various biochemical pathways.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

Nicotinic acid exhibits a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis and salvage of NAD+. This coenzyme plays a vital role in redox reactions, contributing to various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)pyridine-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-cyanophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanophenyl)pyridine-4-carboxylic acid
  • 2-(3-cyanophenyl)pyridine-3-carboxylic acid
  • 2-(4-cyanophenyl)pyridine-2-carboxylic acid

Uniqueness

2-(4-cyanophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications .

Properties

IUPAC Name

2-(4-cyanophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGWFURPUFZWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686999
Record name 2-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-99-1
Record name 2-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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